molecular formula C17H15N7O B10917810 N-(1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10917810
M. Wt: 333.3 g/mol
InChI Key: CTBAIFWJHCMXQM-UHFFFAOYSA-N
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Description

N~7~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring fused with a triazolopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors One common route includes the formation of the pyrazole ring followed by the construction of the triazolopyrimidine core

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~7~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N~7~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of N7-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and triazolopyrimidine derivatives, such as:

  • 1,5-Dimethylpyrazole
  • 3,5-Dimethylpyrazole
  • Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane

Uniqueness

N~7~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a triazolopyrimidine core and a carboxamide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H15N7O

Molecular Weight

333.3 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H15N7O/c1-11-8-15(22-23(11)2)21-16(25)14-9-13(12-6-4-3-5-7-12)20-17-18-10-19-24(14)17/h3-10H,1-2H3,(H,21,22,25)

InChI Key

CTBAIFWJHCMXQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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